molecular formula C22H22N6O5S B2419465 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-03-9

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B2419465
CAS No.: 895108-03-9
M. Wt: 482.52
InChI Key: NXFHBFBHPYXEQH-UHFFFAOYSA-N
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Description

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H22N6O5S and its molecular weight is 482.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O5S/c1-12-19(25-27-28(12)17-11-14(30-2)6-7-18(17)33-5)20-23-22(34-26-20)24-21(29)13-8-15(31-3)10-16(9-13)32-4/h6-11H,1-5H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFHBFBHPYXEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic molecule notable for its unique structural features that include a triazole ring and a thiadiazole moiety. These structural elements suggest potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Overview

The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H20_{20}N6_{6}O4_{4}S
  • Molecular Weight : Approximately 496.6 g/mol
  • Key Functional Groups :
    • 1,2,3-Triazole ring
    • Thiadiazole ring
    • Benzamide group
    • Methoxy substituents which may enhance lipophilicity and bioavailability .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance:

  • Comparative Efficacy : Derivatives have shown antimicrobial properties comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli .

The presence of methoxy groups in the structure is hypothesized to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against microbial targets.

Case Studies and Research Findings

Although direct studies on this compound are scarce, several related compounds have been investigated:

CompoundActivityCell Lines TestedIC50_{50} Values
Compound e4AntitumorPC-9 (EGFR mutation), H460<10 µM
Compound e12AntitumorA549 (NSCLC), H1975<20 µM
Triazole DerivativeAntibacterialE. coli, L. monocytogenesComparable to ampicillin

These findings suggest that this compound could possess similar biological activities based on its structural characteristics.

Synthesis and Optimization

The synthesis of such compounds typically involves multi-step organic reactions that require careful optimization of conditions to maximize yield and purity. While specific synthetic routes for this compound are not extensively documented in the literature, methods for synthesizing similar triazole-containing compounds often include:

  • Formation of the Triazole Ring : Utilizing Cu(I)-catalyzed azide–alkyne cycloaddition.
  • Thiadiazole Synthesis : Employing condensation reactions with appropriate thioketones.
  • Benzamide Formation : Utilizing acylation techniques on amine substrates.

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